molecular formula C22H20N4O2S B1224891 (5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

Cat. No. B1224891
M. Wt: 404.5 g/mol
InChI Key: XLGZUCLOYKPZHM-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-thiazolone is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Bioactivity

(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one and its derivatives are often synthesized under solvent-free conditions, taking advantage of microwave irradiation techniques. These compounds are recognized for their in vitro antioxidant, antibacterial, and antifungal activities, making them potential candidates for pharmaceutical and agrochemical industries (Adhikari et al., 2012).

Antimicrobial Properties

Derivatives of this compound have been tested for antimicrobial activities, showing effectiveness against different microorganisms. The compounds have been prepared through various synthetic routes and tested for their potential as antimicrobial agents, suggesting their utility in combating infections (Abdelhamid et al., 2010).

Applications in Photodynamic Therapy

Some derivatives, especially those involving thiazole moieties, have been examined for their photophysical and photochemical properties. These studies are particularly relevant for applications in photodynamic therapy, a treatment modality for certain types of cancer. The compounds' fluorescence properties and high singlet oxygen quantum yield make them potential candidates for such medical applications (Pişkin et al., 2020).

Anticancer Evaluation

The potential anticancer properties of these derivatives have been studied, with certain compounds demonstrating promising activity against human cancer cell lines. These studies are instrumental in the ongoing search for effective anticancer agents (Yakantham et al., 2019).

properties

Product Name

(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C22H20N4O2S/c1-3-28-18-10-9-15(11-14(18)2)20-16(12-19-21(27)24-22(23)29-19)13-26(25-20)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H2,23,24,27)/b19-12+

InChI Key

XLGZUCLOYKPZHM-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)N=C(S3)N)C4=CC=CC=C4)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

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